2,6-Dimethoxy-3-sulfamoylbenzoic acid
Overview
Description
2,6-Dimethoxy-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C9H11NO6S. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two methoxy groups and a sulfamoyl group attached to a benzoic acid core.
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethoxy-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . Its activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
The compound interacts with its target through strong H-bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The sulfamoyl moiety of the compound has shown this strong interaction . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of dNTPs . As cancer cells are dependent on ribonucleotide reductase (RNR) for the de novo dNTP biosynthesis, the compound’s action on RNR serves as an enticing target for anticancer therapies .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, in silico ADMET evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −3.0logS .
Result of Action
The result of the compound’s action is the potential inhibition of RNR, which could disrupt the formation of uridine diphosphate, a substrate for RNR . This disruption could lead to a downregulation of enzymes like uridine cytidine kinase (UCK) and uridine monophosphate kinase (UMPK), making the compound a preferable RNR binding substrate compared to the unphosphorylated nucleoside form .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that the compound is a solid substance with good thermal stability , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins and could also have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride under specific reaction conditions . The reaction conditions can be optimized based on the scale of the experiment and the desired yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction routes as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxy and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethoxy-3-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biological research, particularly in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Uniqueness
2,6-Dimethoxy-3-sulfamoylbenzoic acid is unique due to its specific arrangement of methoxy and sulfamoyl groups on the benzoic acid core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,6-dimethoxy-3-sulfamoylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c1-15-5-3-4-6(17(10,13)14)8(16-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORYOSUAETTXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260761 | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874841-12-0 | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874841-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminosulfonyl)-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.